2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol
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Overview
Description
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is an organic compound that features both morpholine and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol typically involves the reaction of morpholine with diphenylbutanediol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antitumor agent and in the treatment of other diseases
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with a similar structure, featuring both amine and ether functional groups.
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with morpholine groups and pyridine heterocyclic structures.
2-(4-Morpholinyl)aniline: Another compound with a morpholine group, used in various chemical applications.
Uniqueness
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is unique due to its specific combination of morpholine and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
81413-40-3 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C20H25NO3/c22-14-11-19(21-12-15-24-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22-23H,11-16H2 |
InChI Key |
SHICFENLPFJHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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